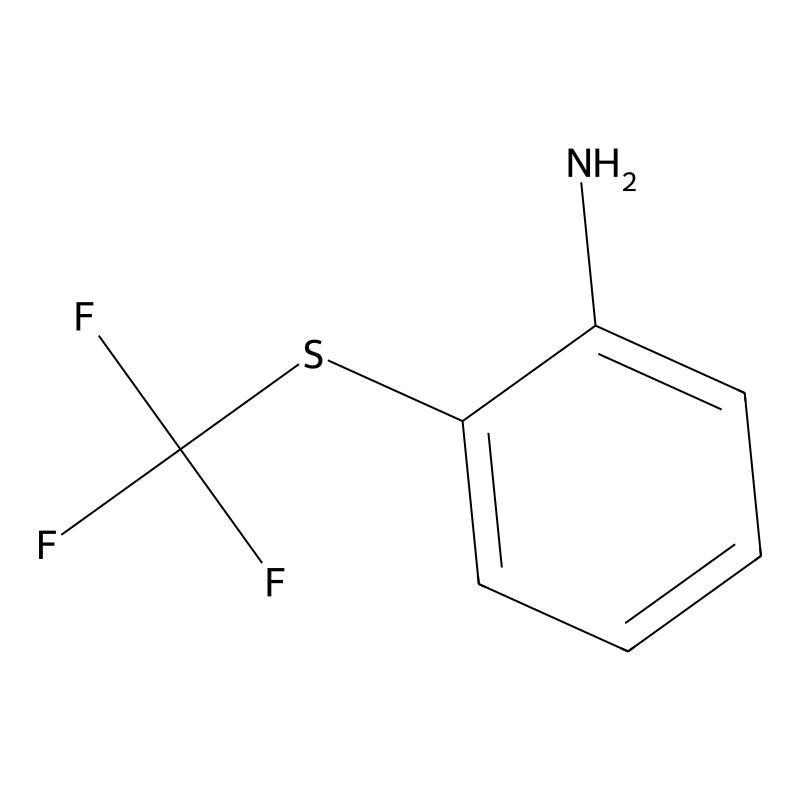2-(Trifluoromethylthio)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thioether group
The presence of the -S-CF3 (trifluoromethylthio) group introduces a sulfur atom bonded to a trifluoromethyl moiety. This functional group can participate in various reactions, including oxidation, alkylation, and acylation. Research on similar thioether compounds explores their potential for applications in medicinal chemistry and material science [].
Aniline group
The aniline group (-NH2) is a common aromatic amine functionality known for its reactivity and ability to form hydrogen bonds. In research, aniline derivatives are investigated for their potential as pharmaceuticals, dyes, and catalysts.
2-(Trifluoromethylthio)aniline is an aromatic compound characterized by the presence of a trifluoromethylthio group attached to an aniline structure. Its chemical formula is C7H6F3NS, and it is recognized for its unique properties due to the trifluoromethyl group, which enhances its reactivity and stability. This compound is typically a colorless to pale yellow liquid with a distinct odor, and it is insoluble in water while being denser than water .
- Nucleophilic Substitution: The trifluoromethylthio group can undergo nucleophilic substitution reactions, particularly with electrophiles.
- Electrophilic Aromatic Substitution: The compound can also engage in electrophilic aromatic substitution, where the aniline nitrogen can act as a directing group.
- Reimer-Tiemann Reaction: This reaction allows for the introduction of a carbonyl group into the aromatic ring under specific conditions .
Several methods exist for synthesizing 2-(trifluoromethylthio)aniline:
- Schiemann Reaction: Involves the diazotization of aniline followed by treatment with trifluoromethanethiol.
- Reaction Equation:
- Direct Trifluoromethylthiolation: This method utilizes sulfur-based reagents to introduce the trifluoromethylthio group directly onto the aniline structure.
- Copper-Catalyzed Reactions: Recent advancements have allowed for copper-catalyzed methods that facilitate the introduction of trifluoromethylthio groups onto various substrates under mild conditions .
2-(Trifluoromethylthio)aniline finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
- Agricultural Chemicals: Used in developing agrochemicals that require improved efficacy and stability.
- Material Science: Its unique chemical properties make it suitable for creating advanced materials with specific functionalities .
Interaction studies involving 2-(trifluoromethylthio)aniline focus on its reactivity with other chemical entities. Notable interactions include:
- Reactions with Electrophiles: Investigations into how this compound interacts with various electrophiles can provide insights into its potential applications in drug development.
- Biological Interactions: Studies assessing its interaction with biological targets are crucial for understanding its pharmacological potential, although detailed data remains limited at present .
Several compounds share structural characteristics with 2-(trifluoromethylthio)aniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Trifluoromethylaniline | Aniline with a trifluoromethyl group | Lacks sulfur; primarily used in electronic applications. |
| 4-Trifluoromethylthiophenol | Phenolic structure with a trifluoromethylthio group | Exhibits different reactivity patterns due to phenolic hydroxyl. |
| 3-(Trifluoromethylthio)aniline | Similar amine structure but different position of substitution | May exhibit distinct biological activity compared to 2-positioned analog. |
The presence of the trifluoromethylthio group in 2-(trifluoromethylthio)aniline distinguishes it from these similar compounds, affecting its chemical behavior and potential applications significantly.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








